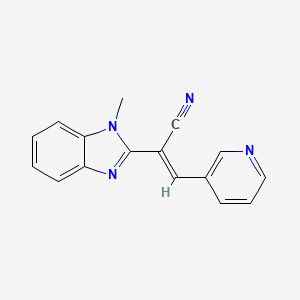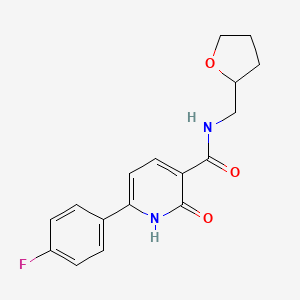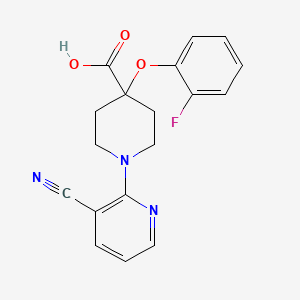
2-(1-methyl-1H-benzimidazol-2-yl)-3-(3-pyridinyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methyl-1H-benzimidazol-2-yl)-3-(3-pyridinyl)acrylonitrile is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the acrylonitrile family and has been shown to have a number of interesting properties.
作用机制
The mechanism of action of 2-(1-methyl-1H-benzimidazol-2-yl)-3-(3-pyridinyl)acrylonitrile is not fully understood. However, it has been shown to interact with a number of different biological targets. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C, and to modulate the activity of certain ion channels. It has also been shown to have an effect on the expression of certain genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to have an effect on a number of different biological processes, including cell proliferation, apoptosis, and inflammation. It has also been shown to have an effect on the central nervous system, with potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the primary advantages of 2-(1-methyl-1H-benzimidazol-2-yl)-3-(3-pyridinyl)acrylonitrile is its versatility. It has been shown to have potential applications in a number of different fields of research, including medicinal chemistry, pharmacology, and neuroscience. However, there are also limitations to its use. The synthesis method is complex and time-consuming, and the compound itself can be difficult to purify.
未来方向
There are a number of future directions for research on 2-(1-methyl-1H-benzimidazol-2-yl)-3-(3-pyridinyl)acrylonitrile. One potential direction is the development of new drugs based on this compound. It has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases. Another potential direction is the study of its mechanism of action. Further research is needed to fully understand how this compound interacts with biological targets. Finally, there is potential for the development of new synthesis methods that could increase the yield and purity of the final product.
In conclusion, this compound is a complex compound that has been extensively studied for its potential use in scientific research. Its versatility and potential applications make it an interesting compound for further study. However, further research is needed to fully understand its mechanism of action and to develop new synthesis methods that can increase the yield and purity of the final product.
合成方法
The synthesis method of 2-(1-methyl-1H-benzimidazol-2-yl)-3-(3-pyridinyl)acrylonitrile is a complex process that involves several steps. The first step involves the reaction of 2-aminobenzimidazole with acrylonitrile to form 2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile. This intermediate is then reacted with 3-bromopyridine to form the final product, this compound. The synthesis method has been optimized over the years to increase the yield and purity of the final product.
科学研究应用
2-(1-methyl-1H-benzimidazol-2-yl)-3-(3-pyridinyl)acrylonitrile has been extensively studied for its potential use in scientific research. This compound has been shown to have a number of interesting properties that make it useful in various fields of research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
(E)-2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c1-20-15-7-3-2-6-14(15)19-16(20)13(10-17)9-12-5-4-8-18-11-12/h2-9,11H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGIIUKPGFTOPD-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CN=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CN=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5438564.png)

![[2-(4-allyl-2-methoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5438575.png)
![N-(5-{[(2-furylmethyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5438591.png)

![2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(1H-indol-3-yl)acrylonitrile](/img/structure/B5438601.png)
![4-(2-methoxyphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylic acid](/img/structure/B5438616.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5438630.png)


![2-(1H-benzimidazol-2-yl)-3-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5438664.png)
![(3aS*,6aR*)-5-benzoyl-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5438668.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-cyclooctylbutanamide](/img/structure/B5438672.png)
![1-(2-methoxyphenyl)-N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5438678.png)